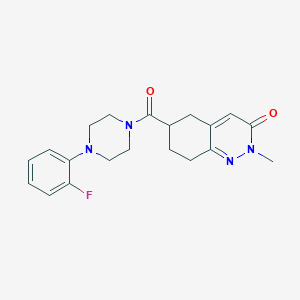
6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a useful research compound. Its molecular formula is C20H23FN4O2 and its molecular weight is 370.428. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO) enzymes. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, biological evaluation, and potential therapeutic applications.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions where piperazine derivatives are modified to enhance their biological properties. The presence of the 2-fluorophenyl moiety is significant as it influences the compound's interaction with biological targets.
Monoamine Oxidase Inhibition
Recent studies have highlighted the compound's role as a selective inhibitor of MAO-B, an enzyme associated with the metabolism of neurotransmitters like dopamine. The inhibition of MAO-B is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- IC50 Values : The compound exhibited potent inhibitory activity against MAO-B with an IC50 value of approximately 0.013 µM , indicating high potency compared to other derivatives .
Selectivity and Reversibility
The selectivity index (SI) for MAO-B was notably high at 120.8 , suggesting that the compound preferentially inhibits this isoform over MAO-A. This selectivity is crucial for minimizing side effects associated with non-selective MAO inhibitors .
Cytotoxicity Studies
Cytotoxicity assays were conducted using L929 fibroblast cells to evaluate the safety profile of the compound. Results indicated that at lower concentrations (1-20 µM), the compound did not exhibit significant cytotoxic effects, while higher concentrations led to cell death at 50 µM and above . The IC50 values for cytotoxicity were determined to be 120.6 µM , signifying a favorable therapeutic window.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications on the piperazine ring and substitution patterns on the phenyl group significantly influence both potency and selectivity. For instance:
- Bromo Substitution : Compounds with meta bromo substitution showed enhanced MAO-B inhibition compared to para substitutions .
- Fluorine Positioning : The positioning of fluorine atoms in the phenyl ring also affected binding affinity and selectivity towards MAO-B.
Case Studies
Several case studies have reported on the efficacy of similar compounds in preclinical models:
- Neuroprotective Effects : Compounds structurally related to this compound demonstrated neuroprotective effects in models of oxidative stress, supporting their potential use in treating neurodegenerative diseases.
- Behavioral Studies : Animal models treated with selective MAO-B inhibitors exhibited improved cognitive functions and reduced symptoms associated with depression and anxiety disorders, reinforcing the therapeutic potential of this class of compounds.
Propiedades
IUPAC Name |
6-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methyl-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c1-23-19(26)13-15-12-14(6-7-17(15)22-23)20(27)25-10-8-24(9-11-25)18-5-3-2-4-16(18)21/h2-5,13-14H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHATPAUCJGOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













